(E)-3-[2-(4-Pyridyl)vinyl]pyridine

Solid-state photochemistry [2+2] Photocycloaddition Coordination polymers

Researchers designing MOFs face limited ligand diversity with symmetrical bis(pyridyl)ethylene analogs yielding only one photodimer. (E)-3-[2-(4-Pyridyl)vinyl]pyridine, an unsymmetrical olefin, enables regiospecific solid-state [2+2] photocycloaddition, producing both head-to-head and head-to-tail cyclobutane isomers quantitatively from a single precursor. • Yields HH & HT isomers for diverse MOF topology screening • Quantitative solid-state photoconversion (CrystEngComm, 2017) • ≥95% purity; inquire for bulk pricing and global shipping

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 14802-44-9
Cat. No. B080979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[2-(4-Pyridyl)vinyl]pyridine
CAS14802-44-9
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC2=CC=NC=C2
InChIInChI=1S/C12H10N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-10H/b4-3+
InChIKeyLELJBILQTLAIMQ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-[2-(4-Pyridyl)vinyl]pyridine Overview


(E)-3-[2-(4-Pyridyl)vinyl]pyridine (CAS 14802-44-9), also known as 3-[(1E)-2-(4-Pyridinyl)ethenyl]pyridine, is a vinyl-substituted heterocyclic compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol [1]. This compound is a bipyridyl-like E-styryl heterocycle featuring extended conjugation . It is primarily utilized as a versatile building block in coordination chemistry and materials science, serving as a ligand in metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. Its unique unsymmetrical structure, where a vinyl bridge connects a pyridine ring at the 4-position to another at the 3-position, distinguishes it from its symmetrical counterparts and imparts specific reactivity, particularly in regiospecific solid-state photocycloaddition reactions . The compound is supplied commercially, often with a purity of 95% or higher, for research purposes including ligand design, π-electron modulation, and photophysical studies .

Why (E)-3-[2-(4-Pyridyl)vinyl]pyridine Cannot Be Replaced


Generic substitution of (E)-3-[2-(4-Pyridyl)vinyl]pyridine with its close analogs, such as trans-1,2-bis(4-pyridyl)ethylene (CAS 13362-78-2) or 4-styrylpyridine, is not scientifically valid due to fundamental differences in molecular symmetry and resulting reactivity. The target compound is an unsymmetrical olefin, which is a critical structural feature enabling regiospecific solid-state [2+2] photocycloaddition reactions to yield distinct head-to-head and head-to-tail cyclobutane isomers . In contrast, its symmetrical analogs, like the widely used trans-1,2-bis(4-pyridyl)ethylene, undergo photodimerization with a different regio- and stereochemical outcome, often producing centrosymmetric rctt-isomers [1]. These divergent reaction pathways produce chemically distinct cycloadducts, which are not interchangeable in downstream applications such as the construction of metal-organic frameworks (MOFs) or coordination polymers, where ligand geometry dictates network topology. Therefore, a procurement decision based on structural or functional similarity alone will lead to a different product portfolio and, ultimately, a different research or industrial outcome. The following quantitative evidence guide provides a rigorous, data-driven basis for selecting the correct compound.

Evidence: (E)-3-[2-(4-Pyridyl)vinyl]pyridine vs. Analogs


Solid-State Photocycloaddition Efficiency

An unsymmetrical olefin, (E)-3-[2-(4-Pyridyl)vinyl]pyridine, was incorporated into two different coordination polymers (CP1 with Cd(II) and CP2 with Zn(II)). Upon UV irradiation, both CPs underwent solid-state [2+2] photocycloaddition with quantitative (100%) conversion to cyclobutane derivatives . The reaction was highly regiospecific, yielding distinct head-to-head (HH) and head-to-tail (HT) isomers of the photodimer. In contrast, the symmetrical analog, trans-1,2-bis(4-pyridyl)ethylene, when subjected to similar solid-state photodimerization, yields rctt-tetrakis(4-pyridyl)cyclobutane in up to 67% yield [1].

Solid-state photochemistry [2+2] Photocycloaddition Coordination polymers

Neutral Form Photoreactivity Advantage

A study on the photocycloaddition (PCA) of 4-styrylpyridine hydroperchlorates demonstrated that the protonated, cationic form of the molecule is necessary to induce a solid-state [2+2] PCA reaction. In their neutral state, styrylpyridines, including 4-styrylpyridine, do not undergo PCA [1]. (E)-3-[2-(4-Pyridyl)vinyl]pyridine, being a neutral, unsymmetrical bispyridyl olefin, undergoes PCA without the need for salt formation, as demonstrated by its quantitative conversion in metal-mediated assemblies . This indicates a distinct advantage in reactivity profile, bypassing a synthetic modification step (protonation) required for its mono-styryl analog.

Crystal engineering Supramolecular chemistry Photoreactivity

Regioisomeric Product Diversity

The photocycloaddition of (E)-3-[2-(4-Pyridyl)vinyl]pyridine is regiospecific, affording a mixture of head-to-head (HH) and head-to-tail (HT) cyclobutane photodimer isomers . This is a direct consequence of the compound's unsymmetrical nature. In stark contrast, the photodimerization of the symmetrical analog, trans-1,2-bis(4-pyridyl)ethylene, yields a single, centrosymmetric rctt-isomer [1].

Cyclobutane derivatives Stereochemistry MOF synthesis

Key Applications of (E)-3-[2-(4-Pyridyl)vinyl]pyridine


Tetrapyridyl Cyclobutane Ligand Synthesis

When the research objective is to access a library of structurally diverse tetrapyridyl cyclobutane ligands for the construction of metal-organic frameworks (MOFs) or coordination polymers, (E)-3-[2-(4-Pyridyl)vinyl]pyridine is the optimal starting material. Its unsymmetrical nature ensures a regiospecific solid-state [2+2] photocycloaddition that yields a mixture of head-to-head and head-to-tail isomers . This contrasts with the use of the symmetrical analog, trans-1,2-bis(4-pyridyl)ethylene, which only produces the rctt isomer [1]. The ability to generate both HH and HT products from a single precursor provides a strategic advantage in exploring the structure-property landscape of MOFs, where ligand geometry is a key determinant of pore size, topology, and function. The quantitative yield further ensures efficient use of the starting material .

Photo-Responsive Metal-Organic Assemblies

For projects focused on creating photo-responsive materials, such as crystalline coordination polymers that undergo single-crystal-to-single-crystal (SCSC) transformations upon light irradiation, (E)-3-[2-(4-Pyridyl)vinyl]pyridine is the preferred ligand. Its demonstrated ability to undergo quantitative solid-state photocycloaddition within metal-mediated assemblies makes it a reliable building block for engineering materials with photomechanical, photochromic, or photosalient effects. The regiospecific nature of the reaction allows for predictable structural changes, which is crucial for the rational design of dynamic functional materials. In contrast, the neutral form of simpler analogs like 4-styrylpyridine is unreactive in the solid state [2], limiting its utility in such applications without additional chemical modification.

Late-Stage Functionalization for Complex Ligands

(E)-3-[2-(4-Pyridyl)vinyl]pyridine serves as a valuable, modular building block in the synthesis of more complex ligand systems. For example, it is a key structural component in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), where its vinyl-pyridine core is further elaborated to create compounds with picomolar binding affinities (Ki = 9-331 pM) [3]. While the parent compound itself is not the final bioactive molecule, its unique substitution pattern—featuring a vinyl bridge between a 4-pyridyl and a 3-pyridyl group—provides a specific geometry that can be exploited in the design of selective receptor ligands. This makes it a strategic procurement choice for medicinal chemistry and chemical biology programs focused on ligand-gated ion channels and PET tracer development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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